

Histone H4 (2-21) in DNA Damage Response: An In-depth Technical Guide

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Compound of Interest

Compound Name: Histone H4 (2-21)

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The N-terminal tail of histone H4, specifically residues 2-21, serves as a critical signaling hub in the cellular response to DNA damage. This region is subject to a dynamic interplay of post-translational modifications (PTMs), which orchestrate the recruitment of DNA damage response (DDR) factors and influence the choice between major repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). This guide provides a comprehensive overview of the key modifications, enzymatic regulators, and effector proteins centered on the H4 (2-21) tail, supplemented with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Post-Translational Modifications and Their Functional Significance

The DDR landscape on the H4 (2-21) tail is dominated by two major types of modifications: acetylation and methylation. These PTMs are dynamically added and removed by specific enzymes, creating a "histone code" that is read by various effector proteins to initiate downstream signaling cascades.

Histone H4 Acetylation in DDR

Acetylation of lysine residues on the H4 tail, particularly at positions 5, 8, 12, and 16, is a key event in the DDR. This modification neutralizes the positive charge of lysine, leading to a more open chromatin structure that facilitates the access of repair machinery to the damaged DNA.

- H4K16ac: Acetylation of lysine 16 is a hallmark of active chromatin and plays a crucial role in the DDR.[1] It is primarily mediated by the histone acetyltransferase (HAT) MOF (males absent on the first).[1] Reduced levels of H4K16ac are associated with a defective DDR and impaired double-strand break (DSB) repair.[1] MOF-mediated H4K16ac is critical for the recruitment of the DDR protein MDC1.[2] Interestingly, the response of H4K16ac to DNA damage can be biphasic, with an initial decrease followed by an increase at the damage sites.[2][3]
- H4K5ac, H4K8ac, H4K12ac: These acetylation marks, along with H4K16ac, are deposited by the HAT Tip60 (also known as KAT5) and p300.[2][4][5] In yeast, the homologous HAT Esa1 is responsible for acetylating all H4 tail lysines and is essential for both NHEJ and a replication-coupled repair pathway.[6] These acetylation events create binding sites for bromodomain-containing proteins, which are important for DSB repair.[7]

Histone H4 Methylation in DDR

Methylation of lysine 20 on histone H4 is a critical mark that influences DNA repair pathway choice, primarily through the recruitment of the key NHEJ factor 53BP1.[8][9]

- H4K20me1 (monomethylation): This mark is established by the methyltransferase PR-Set7 (also known as KMT5A) and serves as a prerequisite for di- and trimethylation.[10][11] Depletion of PR-Set7 leads to an accumulation of DNA damage.[9][12]
- H4K20me2 (dimethylation): This is a key mark for the recruitment of 53BP1, a central protein in the NHEJ pathway.[8][9] The tandem Tudor domain of 53BP1 directly recognizes and binds to H4K20me2.[8][13] This interaction is crucial for the localization of 53BP1 to sites of DNA damage.[13] The dimethylation of H4K20 is catalyzed by SUV4-20H1/2 and MMSET.[13] In undamaged cells, the H4K20me2 mark is masked by proteins like L3MBTL1 and JMJD2A, which are removed upon DNA damage to allow 53BP1 binding.[8][9]

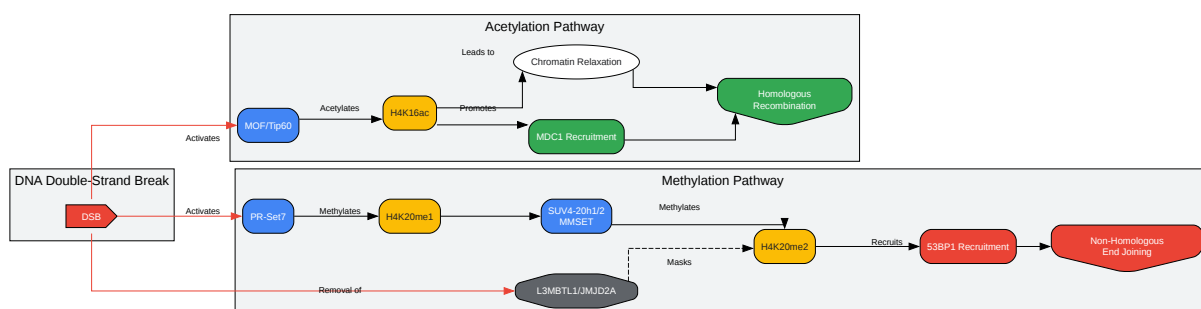
Quantitative Data in H4 (2-21) Mediated DNA Damage Response

Quantitative analysis of histone modifications and protein interactions provides crucial insights into the regulation of the DDR.

Modification/Interaction	Quantitative Value	Context	Reference
Binding Affinities			
53BP1 tandem Tudor domain to H4K20me2	KD = 19.7 μ M	In vitro binding assay	[8]
53BP1 tandem Tudor domain to H4K20me1	KD = 52.9 μ M	In vitro binding assay	[8]
JMJD2A Tudor domains to H4K20me2	KD = 2.0 μ M	In vitro binding assay	[8]
Changes in Modification Levels			
H4K16ac	~1.3-1.5-fold decrease	5 minutes after ionizing radiation (IR)	[14]
H4K16ac	Biphasic response (initial decrease, then increase)	After laser-induced DNA damage	[2][3]
H4K20me2	2-fold dilution	During S-phase due to replication	[3][13]
H4K5ac	Significant increase	1 hour after 10 Gy IR in radioresistant cells	[15]

Signaling Pathways

The interplay of modifications on the H4 (2-21) tail governs the recruitment of key DDR factors and dictates the choice between NHEJ and HR repair pathways.

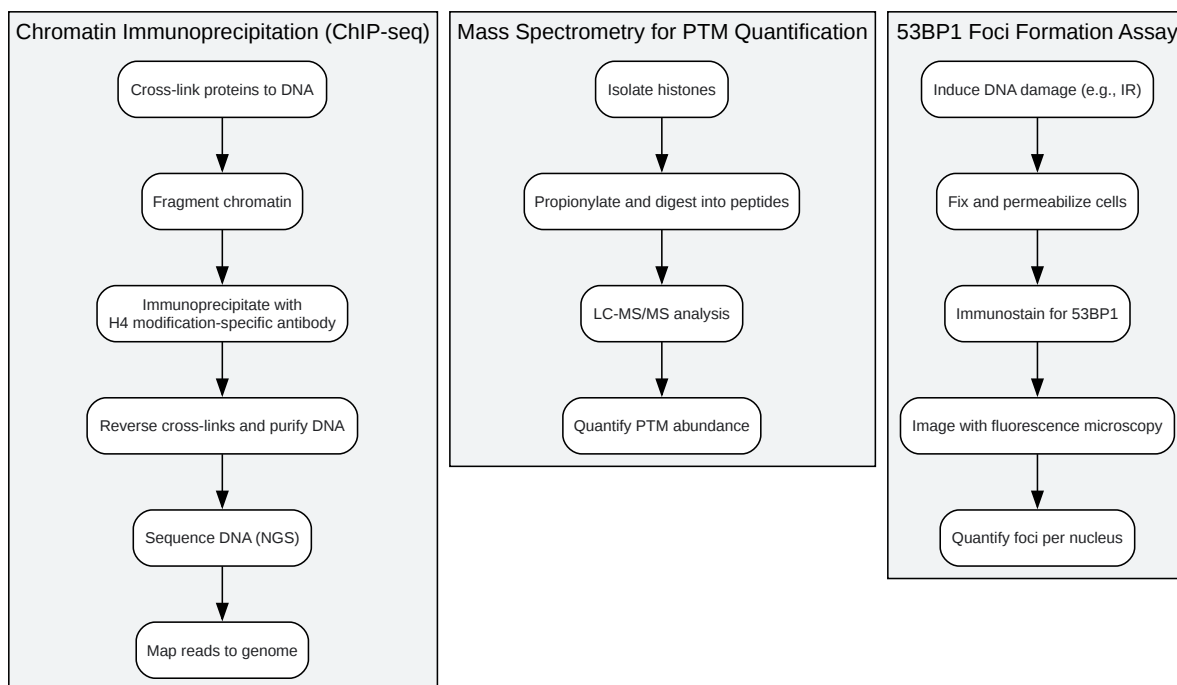


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H4 (2-21) tail modifications in DDR pathway choice.

Experimental Workflows

Visualizing the experimental workflows for studying the H4 (2-21) tail in DDR provides a clear understanding of the methodologies employed.



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Key experimental workflows for studying H4 (2-21) in DDR.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay for PR-Set7

This protocol is adapted for assaying the activity of a histone methyltransferase like PR-Set7 on histone substrates.^{[1][16][17][18]}

Materials:

- Recombinant PR-Set7 enzyme
- Histone H4 peptide (aa 1-24) or full-length histone H4
- S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
- 2x HMT buffer (100 mM Tris-HCl pH 8.0, 20% glycerol, 2 mM DTT, 2 mM PMSF)
- P81 phosphocellulose paper
- Scintillation fluid and counter

Procedure:

- Set up the reaction mixture on ice in a total volume of 20 μ L:
 - 10 μ L of 2x HMT buffer
 - 1 μ g of histone H4 substrate
 - 1 μ L of 3H-SAM (1 μ Ci)
 - 1-2 μ L of recombinant PR-Set7 enzyme
 - Nuclease-free water to 20 μ L
- Incubate the reaction at 30°C for 60 minutes.
- Spot 10 μ L of the reaction onto a P81 phosphocellulose paper square.
- Wash the P81 paper three times for 5 minutes each in 0.1 M sodium bicarbonate buffer (pH 9.0).
- Wash once with acetone and let it air dry.
- Place the dry P81 paper in a scintillation vial with scintillation fluid.

- Measure the incorporated radioactivity using a scintillation counter.
- For visualization, run the remaining 10 μ L of the reaction on an SDS-PAGE gel, followed by fluorography.

In Vitro Histone Acetyltransferase (HAT) Assay for Tip60/MOF

This protocol describes a fluorescence-based assay to measure the activity of HATs like Tip60 or MOF.^{[4][10][19]}

Materials:

- Recombinant Tip60 or MOF enzyme
- Histone H4 peptide (aa 1-21)
- Acetyl-CoA
- HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Fluorescent developer that reacts with free Coenzyme A (CoA-SH)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a reaction mixture in each well of the 96-well plate:
 - HAT assay buffer
 - 10 μ M Histone H4 peptide
 - 50 μ M Acetyl-CoA
 - Recombinant HAT enzyme

- Initiate the reaction by adding the enzyme and incubate at 37°C for 30-60 minutes.
- Stop the reaction and add the fluorescent developer according to the manufacturer's instructions.
- Incubate in the dark for 15 minutes to allow the fluorescent signal to develop.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- The fluorescence signal is proportional to the amount of free CoA produced, which corresponds to the HAT activity.

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol provides a general workflow for performing ChIP to analyze the genomic localization of histone modifications.[\[12\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Cells of interest
- Formaldehyde (1% final concentration for cross-linking)
- Glycine (0.125 M final concentration for quenching)
- Lysis buffer, ChIP dilution buffer, Wash buffers, Elution buffer
- Antibody specific for the histone modification of interest (e.g., anti-H4K16ac, anti-H4K20me2)
- Protein A/G magnetic beads
- RNase A and Proteinase K
- DNA purification kit

Procedure:

- **Cross-linking:** Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
- **Cell Lysis and Chromatin Fragmentation:** Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
- **Immunoprecipitation:** Incubate the sheared chromatin with the specific antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-chromatin complexes.
- **Washes:** Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- **DNA Purification:** Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
- **Analysis:** The purified DNA can be analyzed by qPCR for specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

53BP1 Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify the recruitment of 53BP1 to sites of DNA damage.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:

- Cells grown on coverslips
- DNA damaging agent (e.g., ionizing radiation, etoposide)
- 4% Paraformaldehyde (PFA) for fixation
- 0.5% Triton X-100 for permeabilization

- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against 53BP1
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Induce DNA Damage: Treat cells with the DNA damaging agent and allow them to recover for the desired time points (e.g., 1-4 hours).
- Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.
- Blocking and Antibody Incubation: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-53BP1 antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.
- Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of 53BP1 foci per nucleus using image analysis software. A cell is typically considered positive if it contains >5 foci.

siRNA-mediated Knockdown of Histone Modifying Enzymes

This protocol outlines the general steps for using small interfering RNA (siRNA) to deplete a target protein, such as MOF or PR-Set7, to study its function in the DDR.[\[27\]](#)[\[28\]](#)

Materials:

- Cells to be transfected
- siRNA targeting the gene of interest (and a non-targeting control siRNA)
- Lipid-based transfection reagent (e.g., Lipofectamine)
- Opti-MEM or other serum-free medium
- Appropriate cell culture medium

Procedure:

- Cell Seeding: Seed cells in a multi-well plate to be 30-50% confluent at the time of transfection.
- siRNA-Lipid Complex Formation:
 - Dilute the siRNA in serum-free medium.
 - Dilute the transfection reagent in a separate tube of serum-free medium.
 - Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
- Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.
- Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
- Validation and Functional Assays:
 - Validate the knockdown efficiency by Western blotting or qRT-PCR.
 - Perform functional assays, such as the 53BP1 foci formation assay or a cell survival assay after DNA damage, to assess the impact of the protein depletion.

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